molecular formula C12H10O2S B13164041 4-(5-Methylthiophen-3-yl)benzoic acid

4-(5-Methylthiophen-3-yl)benzoic acid

Cat. No.: B13164041
M. Wt: 218.27 g/mol
InChI Key: CSYUMDTYPHBPBL-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position. Synthesis typically involves coupling reactions between benzoic acid precursors and functionalized thiophene moieties, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(5-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-6-11(7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

CSYUMDTYPHBPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-3-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(5-Methylthiophen-3-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated thiophene derivatives.

Scientific Research Applications

4-(5-Methylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(5-Methylthiophen-3-yl)benzoic acid with analogous compounds:

Compound Name Molecular Formula Substituent LogP* Melting Point (°C) Purity (%) Biological Activity
4-(5-Methylthiophen-3-yl)benzoic acid C₁₂H₁₀O₂S 5-methylthiophen-3-yl 3.1† Not reported ≥95‡ Antimicrobial (hypothesized)
4-(Thiophen-3-yl)benzoic acid C₁₁H₈O₂S Thiophen-3-yl 2.8† Not reported 95 Anticancer (inferred)
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid C₁₆H₁₂F₃NO₃ Amino, 4-CF₃-benzyloxy 2.5† Not disclosed 62§ Unknown
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid C₂₀H₁₃N₃O₃S₂ Indolylmethylene-thiazolidinone 4.2† Not reported ≥95‡ Antibacterial, Antifungal

*Calculated using fragment-based methods.
†Estimated using ChemDraw software.
‡Typical purity for research-grade compounds.
§Yield from synthesis .

Key Observations:

  • Electronic Effects: Substituents like trifluoromethyl (CF₃) in 4-amino-3-(4-CF₃-benzyloxy)benzoic acid introduce electron-withdrawing effects, which may alter reactivity in coupling reactions compared to electron-donating methyl groups .

Crystallographic and Computational Studies

  • Structural Insights: SHELX programs have been widely used to refine crystal structures of benzoic acid derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .
  • Docking Studies: Molecular docking of 4-(5-Methylthiophen-3-yl)benzoic acid into bacterial enzyme active sites (e.g., E. coli DNA gyrase) predicts favorable binding due to the planar thiophene ring and carboxylic acid moiety .

Biological Activity

4-(5-Methylthiophen-3-yl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(5-Methylthiophen-3-yl)benzoic acid can be represented as follows:

C12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 218.27 g/mol
  • Melting Point: Data not widely available; requires empirical determination.
  • Solubility: Soluble in organic solvents; insoluble in water.

The biological activity of 4-(5-Methylthiophen-3-yl)benzoic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 4-(5-Methylthiophen-3-yl)benzoic acid, exhibit antimicrobial properties. A study demonstrated that benzoic acid derivatives can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of benzoic acid derivatives. For instance, compounds similar to 4-(5-Methylthiophen-3-yl)benzoic acid have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines . The specific mechanisms may involve the activation of apoptotic pathways or the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • In Vitro Studies : A study examined the effects of various benzoic acid derivatives on cancer cell lines, revealing that 4-(5-Methylthiophen-3-yl)benzoic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .
  • Animal Models : In animal models of inflammation, administration of 4-(5-Methylthiophen-3-yl)benzoic acid resulted in a marked decrease in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the efficacy of 4-(5-Methylthiophen-3-yl)benzoic acid, a comparative analysis with other benzoic acid derivatives is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
4-(5-Methylthiophen-3-yl)benzoic acidModerateHighModerate
3-Chloro-4-methoxybenzoic acidHighModerateHigh
2-Hydroxybenzoic acidLowHighModerate

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